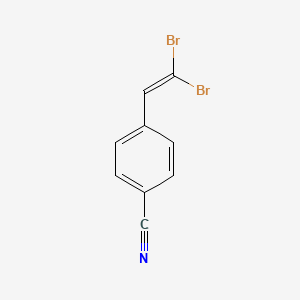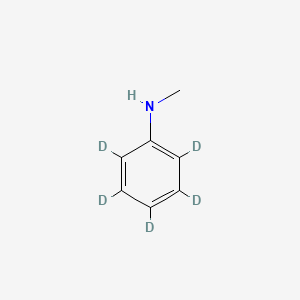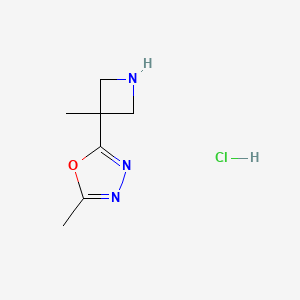![molecular formula C10H10ClNO2 B12311482 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico es un compuesto químico con la fórmula molecular C10H10ClNO2. Es un derivado de la ciclopenta[b]piridina, caracterizado por la presencia de un átomo de cloro en la posición 2, un grupo metilo en la posición 4 y un grupo ácido carboxílico en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción de 2-cloro-4-metilpiridina con un derivado adecuado de ciclopentano en presencia de un catalizador ácido fuerte. La reacción se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un alcano.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) se pueden emplear para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados con diferentes grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
El ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-4-metilpiridina: Carece del anillo de ciclopentano y del grupo ácido carboxílico.
Ácido 4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico: Carece del átomo de cloro en la posición 2.
Ácido 2-cloro-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico: Carece del grupo metilo en la posición 4.
Unicidad
El ácido 2-cloro-4-metil-5H,6H,7H-ciclopenta[b]piridina-3-carboxílico es único debido a la combinación de sus grupos funcionales cloro, metilo y ácido carboxílico, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)12-9(11)8(5)10(13)14/h2-4H2,1H3,(H,13,14) |
Clave InChI |
FLFKFUGFOFMQRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=NC(=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)


![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)


![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
